Cas no 659731-18-7 ((3-(pyrrolidin-1-yl)phenyl)boronic acid)

(3-(Pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a pyrrolidine-substituted phenyl ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its electron-rich aromatic system enhances reactivity with aryl halides, facilitating the synthesis of biaryl compounds. The pyrrolidine moiety offers steric and electronic modulation, improving selectivity in coupling reactions. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. It exhibits good stability under standard conditions and is compatible with a range of solvents, including aqueous mixtures. Care should be taken to store it under inert conditions to prevent protodeboronation.
(3-(pyrrolidin-1-yl)phenyl)boronic acid structure
659731-18-7 structure
Product Name:(3-(pyrrolidin-1-yl)phenyl)boronic acid
CAS No:659731-18-7
MF:C10H14BNO2
MW:191.034662723541
MDL:MFCD03095125
CID:820428
PubChem ID:4192669
Update Time:2025-06-14

(3-(pyrrolidin-1-yl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Pyrrolidino)phenylboronic acid
    • (3-(Pyrrolidin-1-yl)phenyl)boronic acid
    • 3-(1-Pyrrolidinyl)phenylboronic acid
    • 3-Pyrrolidinophenylboronic acid
    • (3-PYRROLIDIN-1-YLPHENYL)BORONIC ACID
    • 3-(PYRROLIDIN-1-YL)PHENYLBORONIC ACID
    • [3-(pyrrolidin-1-yl)phenyl]boronic acid
    • Boronic acid, [3-(1-pyrrolidinyl)phenyl]-
    • (3-(1-pyrrolidinyl)phenyl)boronic acid
    • [3-(1-pyrrolidinyl)phenyl]boronic acid
    • PubChem1876
    • 3-(PYRROLIDINO)PHENYLBORONICACID
    • 3-pyrrolidino phenylb
    • 3-(pyrrolidino)phenyl boronic acid
    • 659731-18-7
    • EN300-316294
    • 3-(1-pyrrolidinyl)phenyl boronic acid
    • 3-(pyrrolidino)phenylboronic acid, AldrichCPR
    • MFCD03095125
    • AKOS006279442
    • SCHEMBL488570
    • J-510972
    • Boronic acid,3-pyrrolidinyl-(9ci)
    • DTXSID60923342
    • DS-12240
    • AB13498
    • OADUVPSZJLNMCG-UHFFFAOYSA-N
    • CS-W004233
    • 3-pyrrolidino phenylboronic acid
    • (3-(pyrrolidin-1-yl)phenyl)boronic acid
    • MDL: MFCD03095125
    • Inchi: 1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2
    • InChI Key: OADUVPSZJLNMCG-UHFFFAOYSA-N
    • SMILES: OB(C1=CC=CC(=C1)N1CCCC1)O

Computed Properties

  • Exact Mass: 191.11200
  • Monoisotopic Mass: 191.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 191.04
  • Topological Polar Surface Area: 43.7

Experimental Properties

  • Density: 1.19
  • Boiling Point: 403.2°C at 760 mmHg
  • Flash Point: 197.7 °C
  • PSA: 43.70000
  • LogP: 0.03160

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Amadis Chemical Company Limited
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(CAS:659731-18-7)(3-(pyrrolidin-1-yl)phenyl)boronic acid
Order Number:A867558
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:06
Price ($):157.0
Email:sales@amadischem.com

Additional information on (3-(pyrrolidin-1-yl)phenyl)boronic acid

Comprehensive Overview of (3-(pyrrolidin-1-yl)phenyl)boronic acid (CAS No. 659731-18-7): Properties, Applications, and Industry Trends

(3-(pyrrolidin-1-yl)phenyl)boronic acid (CAS No. 659731-18-7) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its pyrrolidine-substituted phenylboronic acid structure, serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique molecular architecture, combining a heterocyclic amine with a boronic acid functional group, enables diverse applications ranging from drug discovery to advanced material design.

The growing demand for boronic acid compounds in medicinal chemistry has positioned (3-(pyrrolidin-1-yl)phenyl)boronic acid as a valuable intermediate. Recent studies highlight its role in developing protein-protein interaction inhibitors and enzyme modulators, aligning with current trends in targeted cancer therapies and neurodegenerative disease research. The compound's electron-rich aromatic system and chelating properties make it particularly useful for designing PET imaging probes and fluorescent sensors, addressing the pharmaceutical industry's need for advanced diagnostic tools.

From a synthetic chemistry perspective, 659731-18-7 demonstrates excellent reactivity in palladium-catalyzed coupling reactions, with researchers reporting yields exceeding 85% under optimized conditions. The pyrrolidine nitrogen provides additional coordination sites for metal catalysts, enhancing reaction efficiency—a feature increasingly important for green chemistry initiatives seeking to reduce precious metal loading. These characteristics have made this compound a subject of numerous patent applications, particularly in the development of kinase inhibitors and GPCR-targeted compounds.

The materials science community has explored (3-(pyrrolidin-1-yl)phenyl)boronic acid for creating self-assembled monolayers (SAMs) and molecularly imprinted polymers (MIPs). Its ability to form reversible boronate ester bonds with diols makes it valuable for designing glucose-responsive materials—a hot topic in smart drug delivery systems. Recent publications demonstrate its incorporation into hydrogel networks for controlled release applications, coinciding with rising interest in stimuli-responsive biomaterials.

Analytical characterization of CAS 659731-18-7 typically involves NMR spectroscopy (showing distinctive peaks at 7.2-7.8 ppm for aromatic protons and 3.2-3.5 ppm for pyrrolidine CH2 groups), mass spectrometry (M+H+ typically observed at 192 m/z), and HPLC purity analysis. The compound exhibits good stability under inert atmospheres but requires protection from prolonged air exposure due to potential boronic acid dehydration. These properties are frequently discussed in research forums and chemical database queries regarding proper handling and storage.

Emerging applications in bioconjugation chemistry have further expanded the utility of this compound. Its phenylboronic acid moiety enables selective reactions with cis-diol-containing biomolecules, making it valuable for antibody-drug conjugate (ADC) development and surface functionalization of nanoparticles. This aligns with current industry focus on targeted therapeutics and precision medicine approaches, where search trends show increasing queries for "boronic acid bioconjugation techniques" and "heterocyclic boronic acid applications."

Commercial availability of (3-(pyrrolidin-1-yl)phenyl)boronic acid has improved significantly, with multiple chemical suppliers now offering the compound at various purity grades (typically 95-98%). Pricing trends reflect growing demand, with current market analysis showing particular interest from contract research organizations and academic laboratories focusing on medicinal chemistry optimization. The compound's structure-activity relationship (SAR) potential continues to drive research, especially in fragment-based drug discovery programs.

Environmental and safety assessments indicate that 659731-18-7 requires standard laboratory precautions typical of boronic acids. While not classified as highly hazardous, proper PPE (personal protective equipment) including gloves and eye protection is recommended during handling. These safety considerations frequently appear in chemical safety database searches and MSDS documentation requests, reflecting the compound's expanding user base across different research settings.

Future research directions for (3-(pyrrolidin-1-yl)phenyl)boronic acid may explore its potential in covalent organic frameworks (COFs) and organocatalysis, areas showing exponential growth in publication activity. The compound's dual functionality positions it well for developing multifunctional catalysts and porous materials for gas storage—topics generating substantial interest in materials science conferences and grant proposals. As synthetic methodologies advance, particularly in flow chemistry applications, the scalability of processes using this intermediate will likely improve.

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Amadis Chemical Company Limited
(CAS:659731-18-7)(3-(pyrrolidin-1-yl)phenyl)boronic acid
A867558
Purity:99%
Quantity:5g
Price ($):157.0
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